molecular formula C15H19N3O2 B2514498 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide CAS No. 329700-29-0

2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide

Cat. No.: B2514498
CAS No.: 329700-29-0
M. Wt: 273.336
InChI Key: LWKXLBZDIMTDKY-UHFFFAOYSA-N
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Description

2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide is a chemical compound with the molecular formula C15H19N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, a morpholine ring, and a phenylacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions result in compounds with new functional groups replacing the original substituents.

Scientific Research Applications

2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and morpholine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyanoacetamides: These compounds share the cyanoacetamide moiety and exhibit similar reactivity and applications.

    Morpholine derivatives: Compounds with a morpholine ring, such as 2,6-dimethylmorpholine, have comparable chemical properties and uses.

    Phenylacetamides: These compounds contain the phenylacetamide group and are used in similar synthetic and research applications.

Uniqueness

2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide is unique due to the combination of its cyano group, morpholine ring, and phenylacetamide moiety. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research purposes.

Biological Activity

2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide is a chemical compound with the molecular formula C15H19N3O2. Its unique structure, incorporating a cyano group, a morpholine ring, and a phenylacetamide moiety, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H19N3O2
  • CAS Number : 329700-29-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano group is known to enhance lipophilicity and improve binding affinity to proteins and enzymes. The morpholine ring facilitates conformational flexibility, allowing the compound to engage with various biological targets effectively.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition :
    • Derivatives of this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of the AAK1 and GAK kinases, which are implicated in viral infections such as dengue fever .
  • Antiviral Properties :
    • Studies have demonstrated that compounds similar to this compound can exhibit antiviral activity by modulating host cell pathways essential for viral replication .
  • Cytotoxicity :
    • Preliminary cytotoxicity assays have indicated that certain concentrations may lead to cell death in specific cancer cell lines, although further research is needed to elucidate the underlying mechanisms .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits AAK1 and GAK kinases; potential antiviral effects
Antiviral EffectsModulates pathways critical for viral replication
CytotoxicityInduces cell death in cancer cell lines at specific concentrations
Binding AffinityHigh affinity for target proteins due to structural properties

Case Study: Antiviral Screening

In a recent study aimed at developing broad-spectrum antiviral agents, derivatives of this compound were screened against dengue virus. The results indicated significant inhibition of viral replication in vitro when tested on human primary monocyte-derived dendritic cells (MDDCs) . This finding supports the therapeutic potential of this compound class in treating viral infections.

Properties

IUPAC Name

2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11-9-18(10-12(2)20-11)14-5-3-13(4-6-14)17-15(19)7-8-16/h3-6,11-12H,7,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKXLBZDIMTDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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